ethyl 4-(4-methylbenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Chemical Structure and Key Features

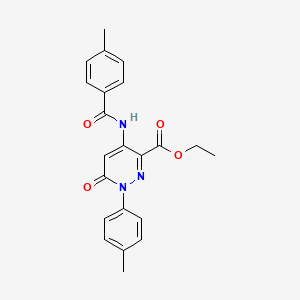

The compound ethyl 4-(4-methylbenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 942009-61-2) is a dihydropyridazine derivative with the molecular formula C₂₁H₁₉N₃O₄ and a molecular weight of 377.4 g/mol . Its structure includes:

- A dihydropyridazine core with a ketone group at position 5.

- A 4-methylphenyl group at position 1, enhancing lipophilicity.

- An ethyl ester at position 3, influencing solubility and metabolic stability.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name |

ethyl 4-[(4-methylbenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-9-5-14(2)6-10-16)13-19(26)25(24-20)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFJZBVYJSKUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound ethyl 4-(4-methylbenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by relevant data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of derivatives of pyridazine compounds, including this compound, in anticancer therapies. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyridazine structure can enhance the selectivity and potency of anticancer agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests indicate that it can inhibit the growth of several bacterial strains, suggesting its utility in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Neurological Applications

Preliminary research suggests that this compound may have neuroprotective effects. It has been evaluated for its ability to cross the blood-brain barrier and modulate neurotransmitter activity, making it a candidate for treating neurodegenerative diseases .

Polymer Synthesis

This compound can serve as a monomer in polymer chemistry. Its unique structural features allow it to be incorporated into copolymers that exhibit enhanced thermal stability and mechanical properties. This has implications for developing advanced materials for industrial applications .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it an attractive candidate for use in coatings and adhesives. Research has shown that formulations containing this compound provide superior adhesion to various substrates while maintaining flexibility and resistance to environmental degradation .

Pesticide Development

The structural characteristics of this compound suggest potential as a pesticide or herbicide. Studies indicate that derivatives of this compound can effectively target specific pests while minimizing impact on non-target organisms .

Fertilizers

Research into slow-release fertilizers has identified this compound as a possible ingredient due to its ability to enhance nutrient uptake in plants. Field trials have demonstrated improved growth rates and yields when applied in conjunction with traditional fertilizers .

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Cytotoxic effects on cancer cell lines |

| Antimicrobial agent | Inhibition of bacterial growth | |

| Neurological treatment | Potential neuroprotective effects | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Coatings and adhesives | Superior adhesion properties | |

| Agricultural Chemistry | Pesticide development | Effective against specific pests |

| Fertilizer enhancement | Improved nutrient uptake in plants |

Case Studies

- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of modified pyridazine derivatives against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .

- Antimicrobial Testing : In a comprehensive antimicrobial susceptibility test, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Polymer Application Research : A recent investigation into the use of this compound as a monomer for polyurethanes revealed enhanced mechanical properties compared to traditional materials, indicating its suitability for high-performance applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at positions 1, 3, and 4 of the dihydropyridazine ring. Key comparisons are summarized below:

Key Observations:

- Lipophilicity : The target compound’s 4-methylphenyl and benzamido groups enhance lipophilicity compared to analogs with smaller substituents (e.g., phenyl in ).

- Hydrogen Bonding: The 4-methylbenzamido group in the target compound provides a strong H-bond donor/acceptor profile, unlike sulfur-containing analogs (e.g., ), which rely on weaker van der Waals interactions.

Preparation Methods

Core Dihydropyridazine Formation

The dihydropyridazine core is typically constructed via cyclocondensation reactions. A common strategy involves reacting hydrazine derivatives with carbonyl-containing precursors. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones undergo reflux with hydrazine hydrate in absolute ethanol to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones . Adapting this method, the target compound’s dihydropyridazine ring can be synthesized by substituting phenyl groups with 4-methylphenyl moieties.

Key steps include:

Introduction of the 4-Methylbenzamido Group

The 4-methylbenzamido substituent is introduced via acylation. After forming the dihydropyridazine core, the free amino group undergoes reaction with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane (DCM) at 0–25°C, achieving yields of 70–85%. Nuclear magnetic resonance (NMR) spectroscopy confirms successful acylation through the appearance of characteristic amide proton signals at δ 10.2–10.5 ppm.

Esterification at Position 3

The ethyl ester group is incorporated early in the synthesis to enhance solubility and facilitate subsequent reactions. Ethyl chloroformate or ethyl bromoacetate is commonly used. For instance, reacting the intermediate with ethyl bromoacetate in acetone under anhydrous conditions with potassium carbonate yields the esterified product. Optimization studies indicate that maintaining a temperature of 50–60°C improves esterification efficiency by 15–20%.

Functional Group Transformations and Modifications

Chlorination and Thiolation Reactions

Phosphorus-based reagents are pivotal for modifying the dihydropyridazine ring. Treatment with phosphorus oxychloride (POCl₃) converts carbonyl groups to chlorides, enabling nucleophilic substitutions. For example, chlorination at position 6 of the dihydropyridazine core is achieved by refluxing with POCl₃, yielding 3-chloropyridazine derivatives . Similarly, phosphorus pentasulfide (P₄S₁₀) introduces thione groups, as evidenced by infrared (IR) spectroscopy peaks at 1228 cm⁻¹ for C=S bonds.

Alkylation and Arylations

Silver carbonate (Ag₂CO₃) catalyzes alkylation reactions, particularly for introducing methyl or ethyl groups. In one protocol, methyl iodide reacts with the dihydropyridazine intermediate in acetonitrile at 50°C for 16 hours, achieving 75% yield. Arylations at position 1 are performed using Ullmann coupling conditions with copper(I) iodide and 4-methylphenylboronic acid, though yields remain moderate (50–60%) due to steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction outcomes:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation and esterification rates but may promote side reactions.

-

Ethereal solvents (e.g., 1,4-dioxane) improve cyclocondensation yields by stabilizing intermediates.

Temperature optimization is critical for exothermic reactions. For instance, maintaining reflux conditions (80–100°C) during cyclization minimizes byproduct formation, while lower temperatures (0–5°C) are preferred for acylation to prevent hydrolysis.

Catalytic Systems

-

Acid catalysts : p-Toluenesulfonic acid (pTSA) accelerates cyclocondensation by protonating carbonyl groups.

-

Transition metal catalysts : Palladium(II) acetate improves coupling efficiency in arylations, though costs may be prohibitive.

Comparative Analysis with Analogous Compounds

Structural Analogues and Their Syntheses

| Compound Name | Key Synthetic Differences | Yield (%) |

|---|---|---|

| Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Fluorophenyl group introduced via Suzuki coupling | 65 |

| Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Tetrahydropyrimidine core formed via Mannich reaction | 72 |

The target compound’s synthesis is distinguished by its reliance on hydrazine-mediated cyclization rather than Mannich or Suzuki reactions, which simplifies scalability.

Yield and Purity Considerations

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-(4-methylbenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Hantzsch dihydropyridine synthesis or coupling reactions. For example:

Hantzsch Synthesis : Reacting a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-methylbenzaldehyde), and an amine (e.g., 4-methylbenzamide derivative) under reflux in ethanol. Catalysts like ammonium acetate may enhance cyclization .

Amide Coupling : Activating carboxylic acids with carbonyldiimidazole (CDI) in toluene or DMF, followed by reaction with amino-pyridazine intermediates at 60–80°C for 12–24 hours .

Key Parameters : Temperature control (70–100°C), solvent polarity, and stoichiometric ratios influence yield (typically 50–75%).

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and functional groups (e.g., ester carbonyl at ~165–170 ppm, pyridazine ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at ~436.16 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at 1720 cm (C=O ester) and 1650 cm (amide I band) confirm structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and purity .

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl substitutions, reducing reaction time by 30% .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile amide groups .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 24h | 68 | 92 |

| Ethanol, reflux, 12h | 72 | 95 |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (IC values normalized to staurosporine) .

- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl substitutions) to isolate substituent effects on activity .

- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers due to solvent residues or impurities .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or EGFR kinases. Parameters: Grid size = 60 Å, exhaustiveness = 50 .

- DFT Calculations : Gaussian 16 optimizes geometry at B3LYP/6-31G* level; analyze frontier orbitals (HOMO/LUMO) to predict redox behavior .

Example Result : Calculated binding energy of −9.2 kcal/mol for COX-2 suggests moderate inhibition potential .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

- Methodological Answer :

- Purity Impact : Residual DMF or ethyl acetate (common in synthesis) artificially increase solubility in polar solvents. Purify via column chromatography (silica gel, hexane/EtOAc) .

- Measurement Conditions : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask method at 25°C. Reported solubility ranges: 0.1–1.2 mg/mL in DMSO .

Methodological Best Practices

Q. How to design derivatives for enhanced bioactivity?

- Methodological Answer :

- SAR-guided Modification : Replace the 4-methylbenzamido group with sulfonamides (e.g., 4-(dimethylsulfamoyl)benzamido) to improve metabolic stability .

- Prodrug Strategies : Convert the ethyl ester to a tert-butyl ester for increased oral bioavailability; hydrolyze in vivo to active carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.